N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide
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Overview
Description
N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with an ethoxy group and a sulfonamide group, which is further connected to a diethylamino propyl chain. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. The ethoxy group is introduced via an etherification reaction, while the sulfonamide group is added through sulfonation followed by amination. The final step involves the attachment of the diethylamino propyl chain through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
N-[3-(diethylamino)propyl]methacrylamide: Known for its amphiphilic properties and used in polymer chemistry.
N,N-Diethyl-1,3-diaminopropane: A simpler analog used in various organic synthesis reactions.
Uniqueness
N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable tool in research and industry.
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-4-21(5-2)15-9-14-20-25(22,23)19-13-12-18(24-6-3)16-10-7-8-11-17(16)19/h7-8,10-13,20H,4-6,9,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAHDDDKGDQOAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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